7-Methylocta-1,6-dien-3-one
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Overview
Description
7-Methylocta-1,6-dien-3-one, also known as 1,6-Octadien-3-one,7-methyl, is an organic compound with the molecular formula C9H14O and a molecular weight of 138.207 g/mol . This compound is characterized by its unique structure, which includes a ketone group and a conjugated diene system. It is commonly used in various chemical and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylocta-1,6-dien-3-one typically involves the reaction of 4-Hexenal with vinylmagnesium bromide, followed by oxidation . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methylocta-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted alkenes.
Scientific Research Applications
7-Methylocta-1,6-dien-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylocta-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to its conjugated diene system and ketone group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
3,7-Dimethylocta-1,6-dien-3-yl acetate: Similar in structure but with an acetate group instead of a ketone.
Linalool: A related compound with a similar carbon skeleton but different functional groups.
Uniqueness: 7-Methylocta-1,6-dien-3-one is unique due to its specific combination of a conjugated diene system and a ketone group, which imparts distinct reactivity and versatility in chemical reactions. This makes it valuable in various applications, from synthetic chemistry to industrial production .
Properties
CAS No. |
24903-94-4 |
---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
7-methylocta-1,6-dien-3-one |
InChI |
InChI=1S/C9H14O/c1-4-9(10)7-5-6-8(2)3/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
FVAZRTUEFHNRTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)C=C)C |
Origin of Product |
United States |
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